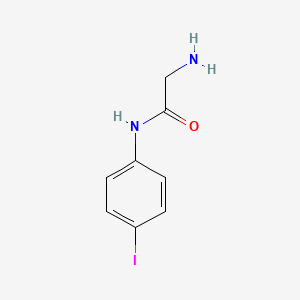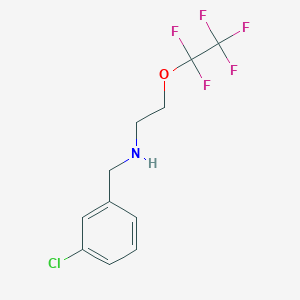
(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound with the molecular formula C12H13ClF5NO. This compound features a benzyl group substituted with a chlorine atom at the para position and an amine group attached to a propyl chain that is further substituted with a pentafluoroethyloxy group. The presence of both electron-withdrawing and electron-donating groups makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and 3-pentafluoroethyloxy-propylamine.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the benzyl chloride moiety, converting it to a benzyl alcohol.
Substitution: The chlorine atom on the benzyl ring can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl-substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structural features.
Bioconjugation: Can be used to modify biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostics: Utilized in the synthesis of diagnostic probes.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The pentafluoroethyloxy group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-benzyl)-(3-trifluoromethyloxy-propyl)-amine: Similar structure but with a trifluoromethyloxy group instead of a pentafluoroethyloxy group.
(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-benzyl)-(3-methoxy-propyl)-amine: Similar structure but with a methoxy group instead of a pentafluoroethyloxy group.
Uniqueness
The presence of the pentafluoroethyloxy group in (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine imparts unique electronic properties, making it more hydrophobic and potentially more reactive in certain chemical environments compared to its analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions or specific electronic characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
Formule moléculaire |
C12H13ClF5NO |
|---|---|
Poids moléculaire |
317.68 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2 |
Clé InChI |
WDFWFZLURQPUHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)


![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)


![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)

![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
